Ridogrel - 110140-89-1

Ridogrel

Catalog Number: EVT-280489
CAS Number: 110140-89-1
Molecular Formula: C18H17F3N2O3
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ridogrel is a synthetic compound classified as a dual thromboxane A2 (TxA2) synthase inhibitor and TxA2/prostaglandin endoperoxide receptor antagonist. [, , , , , , ] It plays a significant role in scientific research investigating platelet function, thrombosis, inflammation, and vascular reactivity. [, , , , , , , ]

Aspirin (Acetylsalicylic Acid)

Compound Description: Aspirin, also known as acetylsalicylic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by irreversibly inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, including thromboxane A2 (TXA2) and prostacyclin (PGI2). [, , , , , , , , , ]

Thromboxane B2 (TXB2)

Compound Description: TXB2 is the stable metabolite of TXA2, a potent vasoconstrictor and platelet aggregator. Measuring TXB2 levels serves as a marker of TXA2 biosynthesis. [, , , , , , , , , , , , ]

Relevance: Ridogrel, as a dual TXA2 synthase inhibitor and receptor antagonist, effectively reduces TXB2 levels, indicating a decrease in TXA2 production. This reduction in TXA2 levels contributes to the antiplatelet and potential therapeutic benefits of Ridogrel. [, , , , , , , , , , , , ]

6-keto-Prostaglandin F1α (6-keto-PGF1α)

Compound Description: 6-keto-PGF1α is the stable hydrolysis product of prostacyclin (PGI2). It is often used as a marker of PGI2 production. [, , , , , , , ]

Relevance: Ridogrel, unlike aspirin, has been shown to increase 6-keto-PGF1α levels, suggesting either an increase in PGI2 production or a redirection of arachidonic acid metabolism towards PGI2 synthesis. [, , , , , , , ] This increase in PGI2, a vasodilator and inhibitor of platelet aggregation, contributes to the beneficial effects of Ridogrel, especially in comparison to aspirin.

U46619

Compound Description: U46619 is a synthetic analog of the prostaglandin endoperoxide PGH2. It acts as a potent thromboxane A2 (TXA2) mimetic, activating TXA2 receptors. [, , , , , , , ]

Relevance: U46619 is often used in research to study the effects of TXA2 receptor activation. The ability of Ridogrel to inhibit U46619-induced platelet aggregation demonstrates its effectiveness as a TXA2 receptor antagonist. [, , , , , , , ]

Prostaglandin E2 (PGE2)

Compound Description: PGE2 is a prostaglandin involved in various physiological processes, including inflammation and pain. It is produced through the cyclooxygenase pathway. [, , , , , ]

Relevance: While Ridogrel's primary target is TXA2, some studies have shown that it can also increase PGE2 levels, similar to its effect on 6-keto-PGF1α. This suggests a potential shift in arachidonic acid metabolism towards vasodilatory and potentially anti-inflammatory prostaglandins with Ridogrel treatment. [, , , , , ]

Prostaglandin F2α (PGF2α)

Compound Description: PGF2α is a prostaglandin involved in various physiological processes, including smooth muscle contraction and inflammation. It is produced through the cyclooxygenase pathway. [, , ]

Relevance: Similar to PGE2, Ridogrel has been shown to increase PGF2α levels in some studies. This further suggests a potential shift in arachidonic acid metabolism towards other prostaglandins, although the clinical significance of increased PGF2α with Ridogrel requires further investigation. [, , ]

Hirulog

Compound Description: Hirulog is a synthetic peptide that acts as a direct thrombin inhibitor. It prevents thrombin's actions, including platelet activation and fibrin formation. []

Relevance: In one study, Hirulog was used in combination with Ridogrel and tissue plasminogen activator (t-PA) in a canine model of coronary thrombosis. The combination demonstrated enhanced thrombolysis and delayed reocclusion compared to t-PA alone or with either drug alone. This highlights the potential for synergistic effects when combining Ridogrel with other antithrombotic agents. []

Ketanserin

Compound Description: Ketanserin is a selective antagonist of the 5-HT2A receptor subtype, primarily known for its antihypertensive effects. It also inhibits serotonin-induced platelet aggregation. [, , , ]

Relevance: Ketanserin is often studied in conjunction with Ridogrel to evaluate their combined effects on platelet aggregation and vascular tone. Studies suggest potential synergistic effects of the two drugs, particularly in inhibiting platelet activation induced by collagen. This combination therapy may offer benefits in treating conditions like intermittent claudication. [, , , ]

Dazoxiben

Compound Description: Dazoxiben is a selective thromboxane synthase inhibitor. It blocks the conversion of prostaglandin H2 to TXA2, thereby reducing TXA2 levels. [, , , , , ]

Sulotroban

Compound Description: Sulotroban is a selective thromboxane A2 (TXA2) receptor antagonist. It blocks the binding of TXA2 to its receptor, preventing TXA2-mediated effects. [, ]

Relevance: Sulotroban's mechanism of action is similar to one aspect of Ridogrel's pharmacology, specifically the blockade of TXA2 receptors. Comparing the two drugs helps elucidate the relative contributions of TXA2 synthase inhibition and receptor antagonism to the overall antithrombotic effects of Ridogrel. [, ]

Synthesis Analysis

The synthesis of ridogrel involves several chemical reactions that typically include the formation of key intermediates through condensation and substitution reactions. While specific synthetic pathways for ridogrel are not extensively detailed in the literature, general methods for synthesizing similar compounds include:

  1. Formation of Thromboxane Synthase Inhibitors: This often involves the reaction of substituted phenyl rings with various functional groups to create a core structure that can inhibit thromboxane synthesis.
  2. Receptor Antagonism: The incorporation of specific substituents that enhance receptor binding affinity, often through strategic placement of fluorine atoms and nitrogen-containing groups.

The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. Rigorous purification techniques such as chromatography are typically employed to isolate the final product .

Molecular Structure Analysis

Ridogrel's molecular structure can be represented by its chemical formula C18H17F3N2O3. The compound features:

  • Fluorinated Aromatic Rings: These contribute to its lipophilicity and biological activity.
  • Amine Group: This functional group is crucial for receptor binding.
  • Carboxylic Acid Moiety: Plays a role in its interaction with biological targets.

The structural representation includes a complex arrangement that facilitates its dual action on thromboxane pathways. The absence of chiral centers indicates that ridogrel exists as a single stereoisomer, which simplifies its pharmacokinetic profile .

Chemical Reactions Analysis

Ridogrel participates in several chemical reactions that are critical to its function:

  1. Inhibition of Thromboxane A2 Synthesis: By blocking thromboxane synthase, ridogrel reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
  2. Receptor Antagonism: Ridogrel binds to thromboxane A2 receptors, preventing their activation by endogenous thromboxanes, thereby inhibiting platelet aggregation.

These reactions are significant in therapeutic contexts, particularly in preventing clot formation during myocardial infarction treatments .

Mechanism of Action

Ridogrel acts through two primary mechanisms:

  1. Thromboxane Synthase Inhibition: Ridogrel inhibits the enzyme responsible for converting prostaglandin H2 to thromboxane A2, leading to decreased levels of this pro-aggregatory molecule.
  2. Thromboxane A2 Receptor Blockade: By antagonizing the receptors for thromboxane A2, ridogrel effectively prevents the physiological actions of thromboxane A2 on platelets, which include aggregation and vasoconstriction.

This dual action enhances the efficacy of thrombolytic therapies by promoting recanalization in occluded vessels while reducing the risk of new clot formation .

Physical and Chemical Properties Analysis

Ridogrel exhibits several notable physical and chemical properties:

Applications

Ridogrel has been investigated for various potential applications:

  1. Cardiovascular Therapy: Primarily studied as an adjunct to thrombolytic therapy in acute myocardial infarction due to its antiplatelet properties.
  2. Inflammatory Bowel Disease: Preliminary studies suggest potential therapeutic benefits in conditions like ulcerative colitis by reducing inflammatory mediators such as thromboxanes .
  3. Hypertension Management: Some studies indicate that ridogrel may help preserve renal prostaglandin synthesis while inhibiting thromboxane effects, thus having antihypertensive properties .

Properties

CAS Number

110140-89-1

Product Name

Ridogrel

IUPAC Name

5-[(Z)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid

Molecular Formula

C18H17F3N2O3

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17-

InChI Key

GLLPUTYLZIKEGF-QJOMJCCJSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2

Solubility

8.39e-03 g/L

Synonyms

5-((((3-pyridinyl)(3-(trifluoromethyl)phenyl)methylene)amino)oxy)pentanoic acid
R 68,070
R 68070
R 70416
R-68070
R-70416
ridogrel

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/OCCCCC(=O)O)/C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.